REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:11])[C:7]=1[CH:8]=[N:9][OH:10].ClN1C(=O)CCC1=O.[CH:20]1([C:23](=O)[CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:22][CH2:21]1.[O-]CC.[Na+].C(O)C>CN(C)C=O.O1CCCC1.O>[CH:20]1([C:23]2[O:10][N:9]=[C:8]([C:7]3[C:6]([Cl:11])=[CH:5][N:4]=[CH:3][C:2]=3[Cl:1])[C:24]=2[C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:22][CH2:21]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1C=NO)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
2.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
imidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 65° C. for approximately 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
all solids dissolved
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
ADDITION
|
Details
|
The ether layer containing the crude imidoyl chloride
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for approximately 7 min
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica gel, 0-10% ethyl acetate in hexanes gradient elution)
|
Type
|
WASH
|
Details
|
The isolated solid was washed with hexanes
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=NC=C1Cl)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 214 mg | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |